methyl (3R)-3-(benzylamino)butanoate;hydrochloride
Description
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of a benzylamino group attached to a butanoate ester, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3R)-3-(benzylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
ZFUAQQCARWPSBA-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)NCC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride typically involves the esterification of (3R)-3-(Benzylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces (3R)-3-(Benzylamino)butanoic acid.
Reduction: Produces (3R)-3-(Benzylamino)butanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active (3R)-3-(Benzylamino)butanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-(Amino)butanoate hydrochloride
- Methyl (3R)-3-(Phenylamino)butanoate hydrochloride
- Ethyl (3R)-3-(Benzylamino)butanoate hydrochloride
Uniqueness
Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is unique due to the presence of the benzylamino group, which imparts specific reactivity and interaction profiles. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
